molecular formula C21H20O4 B2745669 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 618391-09-6

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B2745669
CAS No.: 618391-09-6
M. Wt: 336.387
InChI Key: MTPXQFWJOVWXKW-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromenone core structure, which is substituted with a phenyl group, a methyl group, and a dimethylpropanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chromenone core. This intermediate is then esterified with 2,2-dimethylpropanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The phenyl group and ester moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s chromenone core is known for its biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a dimethylpropanoate ester.

    Baicalin: A naturally occurring flavonoid with a similar chromenone core but different substituents.

    2-methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate: Contains a pyrazole ring in addition to the chromenone core.

Uniqueness

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 2,2-dimethylpropanoate is unique due to its specific ester substituent, which can influence its chemical reactivity and biological activity. The presence of the dimethylpropanoate ester may enhance its stability and solubility compared to similar compounds.

Properties

IUPAC Name

(2-methyl-4-oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-13-18(14-8-6-5-7-9-14)19(22)16-11-10-15(12-17(16)24-13)25-20(23)21(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPXQFWJOVWXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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